molecular formula C22H31N5O5 B11294902 N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide

N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide

Cat. No.: B11294902
M. Wt: 445.5 g/mol
InChI Key: CWNOKKVSCBJANR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a structurally complex piperazine-acetamide derivative. Its core features include:

  • A 4-acetylphenyl group attached to the acetamide nitrogen.
  • A 3-oxopiperazine ring modified by a 2-hydroxyethyl-substituted piperazinyl acetyl group.
  • A secondary acetamide linkage bridging the aromatic and heterocyclic moieties.

This compound’s design leverages the pharmacological versatility of piperazine derivatives, which are widely explored for their ability to modulate enzyme activity (e.g., kinases, proteases) and receptor binding (e.g., serotonin, dopamine) . The 2-hydroxyethyl group may enhance solubility, while the acetylphenyl moiety could influence target specificity.

Properties

Molecular Formula

C22H31N5O5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C22H31N5O5/c1-16(29)17-2-4-18(5-3-17)24-20(30)14-19-22(32)23-6-7-27(19)21(31)15-26-10-8-25(9-11-26)12-13-28/h2-5,19,28H,6-15H2,1H3,(H,23,32)(H,24,30)

InChI Key

CWNOKKVSCBJANR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the acetylphenyl and hydroxyethyl groups. Key steps include:

    Formation of the Piperazine Core: This can be achieved through the cyclization of appropriate diamines.

    Acetylation: Introduction of the acetyl group to the aromatic ring using acetyl chloride in the presence of a base.

    Hydroxyethylation: Addition of the hydroxyethyl group to the piperazine ring using ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

  • The 4-acetylphenyl group in the target compound is unique compared to halophenyl (Cl, F) or alkylphenyl analogs. Acetyl groups may enhance hydrogen bonding or π-π stacking interactions with biological targets .
  • Sulfonyl (e.g., tosyl) or electron-withdrawing groups (e.g., chloro) in analogs like could alter metabolic stability or receptor affinity.

Piperazine Core Modifications

Compound Name Piperazine Modification Functional Impact Evidence Source
Target compound 2-Hydroxyethyl-piperazine, 3-oxo Enhanced hydrophilicity, conformational rigidity
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide 4-Chlorophenyl-piperazine Potential for halogen-mediated interactions
N-(4-Cyclohexylphenyl)-2-{4-[(2E)-3-phenylpropenyl]piperazin-1-yl}acetamide Alkenyl-propenyl substitution Increased lipophilicity
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-Methylpiperazine Simplified substitution for metabolic stability

Key Observations :

  • 3-Oxopiperazine may mimic ketone-containing bioactive scaffolds, such as β-lactam antibiotics or protease inhibitors .

Biological Activity

N-(4-acetylphenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Acetamide Group : This functional group is known for its role in various biological activities, including enzyme inhibition.
  • Piperazine Derivative : The presence of piperazine contributes to the compound's ability to interact with various receptors in the body.
  • Hydroxyethyl Substituent : This moiety may enhance solubility and bioavailability.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Tyrosinase Inhibition : The compound has been studied for its potential as a tyrosinase inhibitor, which is relevant for treating dermatological disorders and conditions like hyperpigmentation .
    MechanismDescription
    Tyrosinase InhibitionPrevents melanin production, potentially useful in skin treatments.
    Receptor ModulationInteracts with various neurotransmitter receptors, influencing neurological pathways.

3.2 Neuroprotective Properties

The piperazine component is associated with neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems could provide therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease .

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Tyrosinase Inhibition Study :
    • Objective : To evaluate the inhibitory effect on tyrosinase.
    • Findings : Compounds with similar structures showed significant inhibition rates, indicating potential for skin-related applications .
  • Neuroprotective Study :
    • Objective : Assess the impact on neurodegenerative models.
    • Findings : Related piperazine derivatives exhibited protective effects against neuronal damage, suggesting a mechanism worth exploring for this compound .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as a tyrosinase inhibitor and neuroprotective agent highlights its relevance in therapeutic applications.

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